Navoximod - 1402837-78-8

Navoximod

Catalog Number: EVT-253274
CAS Number: 1402837-78-8
Molecular Formula: C18H21FN2O2
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Navoximod (GDC-0919, NLG-919) is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism. [, , ] Navoximod functions as an immunotherapeutic agent by inhibiting IDO1, thereby preventing the depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment. [, , ] This mechanism aims to restore the proliferation and activation of immune cells, such as dendritic cells, natural killer cells, and T-lymphocytes, ultimately enhancing the immune system's ability to target and eliminate tumor cells. []

Future Directions
  • Optimizing Drug Delivery: Developing novel drug delivery systems, such as nanoparticles or hydrogels, to improve Navoximod's solubility, bioavailability, and tumor targeting. [, ]
  • Exploring Combination Therapies: Investigating Navoximod's potential in combination with other immunotherapies, targeted therapies, or chemotherapies to identify synergistic therapeutic regimens. [, , , , , , , ]
Overview

Navoximod, also known as GDC-0919 or NLG-919, is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. This metabolic pathway is implicated in immune tolerance and tumor immune evasion, making IDO1 a significant target in cancer immunotherapy. Navoximod has been investigated for its potential to enhance the efficacy of various cancer treatments by modulating the immune response and altering the tumor microenvironment.

Source and Classification

Navoximod belongs to a class of compounds known as IDO1 inhibitors. It has been developed as a therapeutic agent for use in oncology, specifically targeting solid tumors. The compound is classified under small-molecule inhibitors and has undergone various phases of clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in combination with other therapies like immune checkpoint inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of navoximod involves several chemical reactions that transform precursor compounds into the final product. While specific synthetic routes are proprietary, studies have detailed the use of liquid chromatography and mass spectrometry techniques for both synthesis and analytical purposes. For example, navoximod's plasma concentrations can be measured using a validated liquid chromatographic-tandem mass spectrometry method with a lower limit of quantitation of 1 ng/mL .

Molecular Structure Analysis

Structure and Data

Navoximod's molecular structure features a complex arrangement that allows for its selective inhibition of IDO1. The compound exhibits approximately 20-fold selectivity for IDO1 over tryptophan 2,3-dioxygenase, another enzyme involved in tryptophan metabolism . The structure-activity relationship studies indicate that specific functional groups within navoximod are critical for its binding affinity and inhibitory activity against IDO1.

Chemical Reactions Analysis

Reactions and Technical Details

Navoximod undergoes metabolic transformations that can be characterized by absorption, metabolism, and excretion studies. These studies reveal that navoximod is primarily metabolized in the liver, with various metabolites identified through liquid chromatography-mass spectrometry . The compound's interaction with liver microsomes indicates its potential pathways of biotransformation, which are essential for understanding its pharmacokinetics and safety profile.

Mechanism of Action

Process and Data

Navoximod exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan into kynurenine. This inhibition leads to increased levels of tryptophan and reduced levels of kynurenine in the plasma, which can enhance T cell proliferation and activity against tumors . By modulating this metabolic pathway, navoximod aims to restore anti-tumor immunity in patients with cancers that exploit this mechanism for immune evasion.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Navoximod is characterized by specific physical properties that influence its pharmacological profile. It is stable under various conditions, including multiple freeze-thaw cycles in plasma samples . The compound's solubility, stability at different temperatures, and other physicochemical properties are essential for formulating it into effective therapeutic regimens.

Applications

Scientific Uses

Properties

CAS Number

1402837-78-8

Product Name

Navoximod

IUPAC Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1

InChI Key

YGACXVRLDHEXKY-LHPNLFKDSA-N

SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Solubility

Soluble in DMSO

Synonyms

Navoximod; IDO-IN-7; IDOIN7; IDO IN 7; Navoximod Phosphate; NLG-1488; NLG 1488; NLG1488.

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.